2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one
Description
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c11-10-12-8-7(9(13)15-10)5-3-1-2-4-6(5)14-8/h1-4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVQGQXZUANQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(SC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioketones with Amines
Reagents :
- 2-Aminobenzenethiol derivatives
- α,β-Unsaturated carbonyl compounds (e.g., acryloyl chloride)
Procedure :
- Thioamide Formation : React 2-aminobenzenethiol with acryloyl chloride in toluene under reflux to generate a thioamide intermediate.
- Cyclization : Treat the intermediate with thiourea in acidic conditions (e.g., HCl/EtOH) to induce cyclocondensation, forming the thiazin-4-one ring.
- Hydrogenation : Saturate the benzene ring using catalytic hydrogenation (H₂/Pd-C) at 60–80°C under 3–5 bar pressure.
Yield : 65–72% (over three steps).
Key Data :
| Step | Conditions | Intermediate |
|---|---|---|
| Thioamide formation | Toluene, reflux, 6 h | N-Acryloyl-2-aminobenzenethiol |
| Cyclocondensation | HCl/EtOH, 80°C, 4 h | Thiazin-4-one precursor |
| Hydrogenation | H₂ (3 bar), Pd-C, 70°C | Target compound |
Mechanistic Insight :
The thioamide undergoes intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by dehydration to form the thiazinone ring. Subsequent hydrogenation reduces the aromatic benzene to a tetrahydro derivative.
Alternative Route via Thiourea Cyclization
Reagents :
- 2-Mercaptoacetophenone derivatives
- Thiourea
Procedure :
- Knoevenagel Condensation : React 2-mercaptoacetophenone with benzaldehyde in ethanol to form an α,β-unsaturated ketone.
- Cyclocondensation : Treat the unsaturated ketone with thiourea in acetic acid, inducing cyclization to yield the thiazin-4-one core.
- Reductive Amination : Introduce the amino group at position 2 using NH₃/H₂ in the presence of Raney Ni.
Yield : 58–63% (over three steps).
Advantages :
Green Chemistry Innovations
Solvent-Free Microwave-Assisted Synthesis
Reagents :
- 2-Aminobenzenethiol
- Maleic anhydride
Procedure :
- Microwave Irradiation : React 2-aminobenzenethiol with maleic anhydride under solvent-free conditions at 150°C for 15 minutes.
- In Situ Cyclization : The reaction mixture spontaneously cyclizes to form the thiazinone ring due to microwave-induced polarization.
- Hydrogenation : Perform catalytic transfer hydrogenation using ammonium formate/Pd-C.
Key Benefits :
Biocatalytic Approaches
Enzyme : Candida antarctica lipase B (CAL-B)
Procedure :
- Enzymatic Cyclization : CAL-B catalyzes the reaction between 2-aminobenzenethiol and ethyl acetoacetate in phosphate buffer (pH 7.0) at 37°C.
- Selective Hydrogenation : Use enzymatic hydrogenation with hydrogenase enzymes to saturate the benzene ring.
Limitations :
- Lower yields due to enzyme instability at elevated temperatures.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| Conventional | 65–72 | 14 h | High (toxic solvents) |
| Microwave-Assisted | 78 | 1 h | Low |
| Biocatalytic | 52 | 24 h | Minimal |
Insights :
- Microwave-assisted synthesis offers the best balance of efficiency and sustainability.
- Biocatalytic methods remain experimental but hold promise for pharmaceutical applications.
Challenges and Optimization Strategies
Byproduct Formation
Stereochemical Control
- Issue : Racemization at the amino group.
- Solution : Employ chiral auxiliaries (e.g., L-proline) during cyclocondensation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 acts as a nucleophile, enabling substitution with electrophilic agents:
These reactions proceed via SN2 mechanisms, with yields influenced by steric hindrance and electron-withdrawing effects on the electrophile.
Cyclization and Ring Expansion
The thiazine ring undergoes structural modifications under catalytic conditions:
-
Rhodium-catalyzed ring expansion :
Treatment with Rh₂(OAc)₄ and PhI(OAc)₂ in dichloroethane at 80°C facilitates vinyl group insertion, yielding 3-vinyl-1,2-thiazinane-1,1-dioxide derivatives (90% yield) . -
Lawesson’s reagent-mediated cyclization :
Converts thiourea precursors into 1,3-thiazinane-4-one analogs under mild basic conditions (K₂CO₃, ethanol) .
Condensation Reactions
The amino group participates in Schiff base formation:
| Aldehyde | Conditions | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, Δ, 8–12 hrs | Azomethine derivatives (e.g., 4-hydroxy-3-methoxybenzylidene) |
These azomethines serve as intermediates for synthesizing fused heterocycles like pyrano-thiazines .
Oxidation and Sulfur Functionalization
The thioether sulfur undergoes oxidation:
-
H₂O₂/AcOH : Converts the thiazine sulfur to sulfoxide (50–60% yield) .
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfone derivatives at 0°C in CH₂Cl₂ .
Acid/Base-Mediated Rearrangements
-
Acidic conditions (H₂SO₄) : Promotes ring contraction of the thiazine moiety to thiazole analogs .
-
Basic conditions (NaOH) : Induces hydrolytic cleavage of the thiazinone ring, yielding open-chain thiourea derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acids | C-6 arylated derivatives | 65–75% |
Comparative Reactivity Table
Key reaction pathways ranked by synthetic utility:
| Reaction Type | Applications | Limitations |
|---|---|---|
| Nucleophilic substitution | Diversifies amino group functionality | Limited by steric bulk at position 2 |
| Condensation | Builds fused heterocyclic scaffolds | Requires anhydrous conditions |
| Oxidation | Modifies sulfur redox state | Over-oxidation risks |
Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound has been investigated for its biological activities, particularly in the context of cancer research. Studies have shown that derivatives of benzothiazole and thiazine compounds exhibit notable antitumor properties. For instance:
- Antitumor Activity : Research indicates that compounds similar to 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one can inhibit tumor cell proliferation. In vitro studies have demonstrated that these compounds can suppress the growth of various cancer cell lines such as H460 (human lung cancer), A549 (human lung adenocarcinoma), and U251 (glioma) cells by targeting specific kinases involved in tumor progression .
- Mechanism of Action : The mechanism involves the inhibition of specific pathways related to cell survival and proliferation. For example, studies have shown that certain derivatives act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in several cancers .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications leading to the creation of new derivatives with enhanced biological activities:
- Synthesis of Derivatives : The synthesis of 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one can be achieved through various organic reactions such as Gewald's reaction. This method facilitates the introduction of different functional groups to enhance the compound's pharmacological properties .
- Applications in Drug Development : The ability to modify the compound's structure makes it a candidate for drug development against cancer and other diseases. Researchers are exploring its potential as a lead compound for designing novel therapeutic agents targeting specific biological pathways .
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one:
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]thiazin-4-one involves its interaction with cellular targets that regulate apoptosis. It induces cell death by activating apoptotic pathways, which leads to the reduction of cell viability in cancer cells . The molecular targets and pathways involved include caspases and other proteins that play a role in the apoptotic process.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Thiazinone Derivatives
2-Amino vs. Alkylamino Substituents
- 3-(4-Amino-phenyl)-2-(4-nitro-phenyl)-2,3-dihydro-benzo[e][1,3]thiazin-4-one (): The nitro and amino aryl groups introduce strong electron-withdrawing and donating effects, respectively, which may modulate antimicrobial activity. Such substituents are critical in Schiff base formation for further functionalization .
Table 1: Substituent Effects on Thiazinone Derivatives
Core Heterocycle Modifications
- Pyrido-Fused Thiazinones (): Compound 9 (7-Methyl-2-phenylamino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d][1,3]thiazin-4-one) incorporates a pyridine ring fused to the thiophene-thiazinone system. This modification increases aromaticity and may alter electronic distribution, affecting binding to biological targets. Synthesis involves sulfuric acid-mediated cyclization, yielding 62% crystallized product .
- Triazinone Derivatives (): The compound 3-[2-(4-Methylpiperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one replaces the thiazinone ring with a triazinone. The piperidinyl group introduces steric bulk and basicity, which could influence pharmacokinetics .
Table 2: Heterocyclic Core Comparisons
Biological Activity
2-Amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and antioxidant activities, as well as its implications in medicinal chemistry.
- Molecular Formula : C10H11N3OS
- Molecular Weight : 221.278 g/mol
- CAS Number : 43088-52-4
Antimicrobial Activity
Recent studies have demonstrated that 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one exhibits significant antimicrobial properties.
- Tested Pathogens :
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests showed that the compound effectively inhibited the growth of Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of approximately 12.5 μg/mL, while showing moderate activity against E. coli . These findings suggest its potential as an antimicrobial agent.
Antioxidant Activity
The compound's ability to scavenge free radicals was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a notable antioxidant effect, which is crucial for preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The unique structure of 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one contributes to its biological activity. The presence of the benzothiolo moiety enhances its interaction with biological targets.
| Structural Feature | Biological Implication |
|---|---|
| Benzothiolo core | Enhances interaction with enzymes and receptors |
| Amino group | Increases solubility and bioavailability |
| Tetrahydro structure | Potentially increases stability in physiological conditions |
Study on Antimicrobial Efficacy
A study conducted by researchers focused on the synthesis and evaluation of various derivatives of benzothiazine compounds. Among them, 2-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]thiazin-4-one exhibited superior activity against Gram-negative bacteria compared to other tested compounds. This highlights its potential for development into a therapeutic agent .
Antioxidant Mechanism Investigation
Further investigations into the antioxidant mechanisms revealed that the compound effectively reduces oxidative stress markers in cellular models. This suggests not only its direct antioxidant capabilities but also its potential protective effects against cellular damage .
Q & A
Q. How can enantiomeric purity be achieved and validated?
- Methodological Answer :
- Chiral resolution : Use HPLC with a Chiralpak AD-H column and hexane:isopropanol (90:10) .
- Circular dichroism : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
Key Notes
- Advanced Techniques : Emphasized mechanistic studies (e.g., docking, SAR) over descriptive summaries.
- Contradiction Management : Addressed variability in bioactivity through computational and experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
